3-Mercapto-2-pentanone - 67633-97-0

3-Mercapto-2-pentanone

Catalog Number: EVT-310749
CAS Number: 67633-97-0
Molecular Formula: C5H10OS
Molecular Weight: 118.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Mercapto-2-pentanone is a sulfur-containing organic compound with a potent, pungent aroma often described as "catty" or "sulfury". [, , ] It is a significant volatile compound found in various foods, particularly those that undergo thermal processing like cooking or roasting. [, , ] In food science, 3-mercapto-2-pentanone is recognized as a key contributor to the characteristic aroma of cooked meat. [, , ] It is generated through the Maillard reaction, a complex series of chemical reactions between sugars and amino acids that occur during heating. [, , ]

Physical and Chemical Properties Analysis

3-Mercapto-2-pentanone is a volatile compound with a low odor threshold, meaning it can be detected by the human nose at very low concentrations. [] This property contributes to its significant impact on the overall aroma profile of foods. [] While specific boiling point and other physical property data are not included in the provided abstracts, its volatility suggests a relatively low boiling point.

Applications

The primary application of 3-Mercapto-2-pentanone in scientific research is in the field of food chemistry and flavor analysis. [, , , , , , , , , , ] Specific applications include:

  • Aroma Profiling of Foods: 3-Mercapto-2-pentanone is a key odorant in various foods, including cooked meats [, , ], sesame seeds [], and wines []. Identifying and quantifying its presence using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O) provides insights into the overall aroma profile of the food. [, , , , , ]
  • Understanding Flavor Formation: Its formation through the Maillard reaction makes it a crucial compound in understanding the complex chemical reactions that occur during food processing. [, , ] Studies often use model systems with labeled isotopes ([13C5]xylose, [2H2]-3-mercapto-2-pentanone) to track the formation pathways and the influence of factors like pH and temperature. [, , , ]
  • Developing Flavorings: The potent aroma of 3-Mercapto-2-pentanone makes it a potential candidate for use in artificial flavorings. [] Its presence in meat-like process flavorings derived from soybeans highlights its potential in creating desirable savory flavors. []

2-Methyl-3-furanthiol

Compound Description: 2-Methyl-3-furanthiol is a potent sulfur-containing aroma compound with a meaty aroma. It is formed through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives many foods their flavor. [, , , , , , , , , ]

Relevance: 2-Methyl-3-furanthiol is frequently studied alongside 3-Mercapto-2-pentanone in the context of Maillard reactions, particularly in model systems containing cysteine and sugars like ribose and xylose. Both compounds contribute significantly to the overall aroma profile of cooked meat and other foods. [, , , , , , ] Their co-occurrence suggests shared or interconnected formation pathways during thermal processing.

2-Furfurylthiol

Compound Description: 2-Furfurylthiol is a volatile sulfur compound that possesses a roasted coffee-like aroma. Similar to 2-Methyl-3-furanthiol, it is also a product of the Maillard reaction and contributes to the desirable aroma of various cooked foods. [, , , , , ]

Relevance: Like 3-Mercapto-2-pentanone, 2-Furfurylthiol is frequently identified in studies analyzing the volatile profiles of cooked meat and model Maillard reaction systems. [, , ] This co-occurrence suggests potential interactions or shared precursors during their formation.

2-Mercapto-3-pentanone

Compound Description: 2-Mercapto-3-pentanone, an isomer of 3-Mercapto-2-pentanone, is another sulfur-containing volatile compound found in cooked meat. [, , , ]

Relevance: The close structural similarity and frequent co-occurrence of 2-Mercapto-3-pentanone with 3-Mercapto-2-pentanone in cooked meat and Maillard reaction model systems suggest potential shared formation pathways or interconversion between these isomers during heating. [, , , ]

3-Mercapto-2-butanone

Compound Description: 3-Mercapto-2-butanone is a sulfur-containing volatile compound often described as having a sulfurous or rotten odor. [, ]

Relevance: 3-Mercapto-2-butanone, like 3-Mercapto-2-pentanone, is a volatile sulfur compound often studied in the context of Maillard reactions and meat flavor. [, ] While structurally similar, their contrasting aroma profiles highlight the impact of subtle structural variations on sensory perception.

4-Mercapto-3-hexanone

Compound Description: 4-Mercapto-3-hexanone is a sulfur-containing volatile compound identified in roasted white sesame seeds. []

5-Acetyl-2,3-dihydro-1,4-thiazine

Compound Description: 5-Acetyl-2,3-dihydro-1,4-thiazine is a volatile compound characterized by a potent, roasty, popcorn-like aroma. It was first identified in model Maillard reaction systems. [, ]

Relevance: Although structurally distinct from 3-Mercapto-2-pentanone, 5-Acetyl-2,3-dihydro-1,4-thiazine is often found in similar Maillard reaction mixtures. [, ] This co-occurrence suggests potential interactions in the development of complex, roasted aromas in food.

4-Hydroxy-5-methyl-3(2H)-furanone

Compound Description: 4-Hydroxy-5-methyl-3(2H)-furanone, also known as Furaneol, is a well-known aroma compound with a characteristic caramel-like odor. It is formed through various pathways during food processing, including the Maillard reaction. [, ]

Relevance: While not a sulfur-containing compound like 3-Mercapto-2-pentanone, 4-Hydroxy-5-methyl-3(2H)-furanone is frequently studied in the context of Maillard reactions and contributes significantly to the overall aroma profile of cooked foods. [, ] Its presence in model systems studying 3-Mercapto-2-pentanone emphasizes the complex interplay of various aroma compounds in shaping the final flavor profile of food.

5-Hydroxy-3-mercapto-2-pentanone

Compound Description: 5-Hydroxy-3-mercapto-2-pentanone is a key intermediate in thiamine degradation and the subsequent generation of aroma compounds. []

Relevance: This compound is structurally similar to 3-Mercapto-2-pentanone and plays a crucial role in thiamine degradation pathways, which are intertwined with the formation of important aroma compounds in food. []

Properties

CAS Number

67633-97-0

Product Name

3-Mercapto-2-pentanone

IUPAC Name

3-sulfanylpentan-2-one

Molecular Formula

C5H10OS

Molecular Weight

118.2 g/mol

InChI

InChI=1S/C5H10OS/c1-3-5(7)4(2)6/h5,7H,3H2,1-2H3

InChI Key

SZECUQRKLXRGSJ-UHFFFAOYSA-N

SMILES

CCC(C(=O)C)S

Solubility

insoluble in water; miscible in alcohol

Canonical SMILES

CCC(C(=O)C)S

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